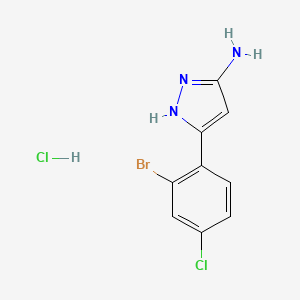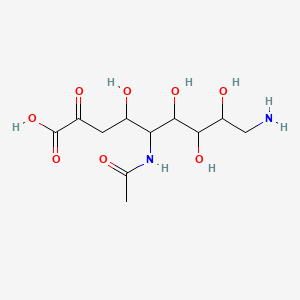
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple functional groups, including acetamido, amino, and tetrahydroxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the use of protected intermediates to ensure selective reactions at specific functional groups. The process may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to prevent unwanted reactions at hydroxyl sites.
Formation of Amide Bond: Coupling reactions to introduce the acetamido group.
Deprotection: Removal of protecting groups to reveal the hydroxyl functionalities.
Final Amination: Introduction of the amino group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid: shares similarities with other amino sugar derivatives and polyhydroxy compounds.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique compared to simpler analogs. This complexity allows for a broader range of chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C11H20N2O8 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21) |
Clave InChI |
YOUCQAACRFVTEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)

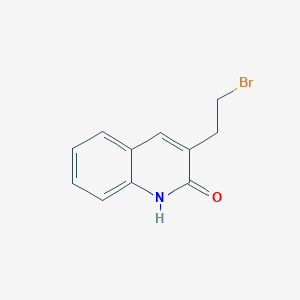
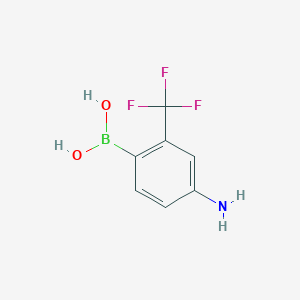

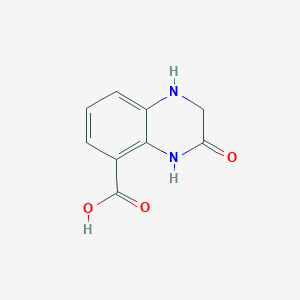




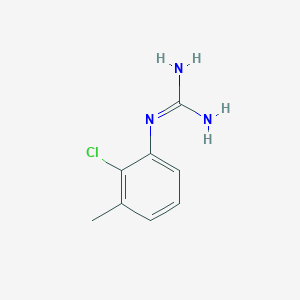
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)

